N-(4-bromobenzenesulfonyl)acetamide
Description
N-(4-bromobenzenesulfonyl)acetamide is an organic compound featuring a bromo-substituted phenyl group attached to a sulfonamide linkage, which in turn is connected to an acetyl group. Its structure brings together several key functional groups, making it a noteworthy subject for synthetic and medicinal chemistry research. The presence of the bromine atom on the phenyl ring offers a reactive site for further chemical modifications, allowing for the potential creation of a diverse library of derivatives.
| Property | Value |
|---|---|
| Chemical Formula | C8H8BrNO3S biosynth.com |
| Molecular Weight | 278.13 g/mol biosynth.com |
| Melting Point | 199 °C biosynth.com |
| Synonyms | CGA67532 biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSSBUVTIMQOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152675-32-6 | |
| Record name | N-(4-bromobenzenesulfonyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of N 4 Bromobenzenesulfonyl Acetamide and Its Derivatives
Strategies for the Synthesis of N-(4-bromobenzenesulfonyl)acetamide
Common Synthetic Approaches
A fundamental and widely employed method for the synthesis of N-acylsulfonamides, including this compound, involves the reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide, which is then acylated. nih.gov The initial step is the reaction of 4-bromobenzenesulfonyl chloride with ammonia or a primary amine to yield 4-bromobenzenesulfonamide. This intermediate is then subjected to acylation using an acylating agent such as acetic anhydride or acetyl chloride. nih.gov
Alternatively, a direct approach involves the reaction of 4-bromobenzenesulfonyl chloride with acetamide (B32628). This reaction typically requires the presence of a base to facilitate the nucleophilic attack of the acetamide nitrogen on the sulfonyl chloride. Common bases used for this purpose include pyridine (B92270), triethylamine, or sodium hydroxide. cbijournal.comcommonorganicchemistry.com The choice of base and solvent is crucial for the success of this reaction.
Another common strategy is the use of catalysts to promote the N-acylation of sulfonamides. Various catalysts, including sulfuric acid, Fe-exchanged montmorillonite, and metal triflates like copper(II) triflate (Cu(OTf)2), have been shown to be effective in facilitating this transformation. nih.gov These catalysts can enhance the reaction rate and allow for milder reaction conditions.
| Synthetic Approach | Reactants | Reagents/Catalysts |
| Two-step via sulfonamide intermediate | 1. 4-bromobenzenesulfonyl chloride, Ammonia/Amine2. 4-bromobenzenesulfonamide, Acetic anhydride/Acetyl chloride | 1. Base (e.g., Pyridine)2. Catalyst (e.g., H₂SO₄) |
| Direct reaction | 4-bromobenzenesulfonyl chloride, Acetamide | Base (e.g., Pyridine, Triethylamine) |
| Catalytic N-acylation of sulfonamide | 4-bromobenzenesulfonamide, Acetic anhydride | Catalyst (e.g., Fe-exchanged montmorillonite, Cu(OTf)₂) |
Multi-step Reaction Sequences
In many instances, the synthesis of this compound is embedded within a larger, multi-step synthetic sequence to produce more complex molecules. These sequences often begin with the functionalization of a simpler aromatic starting material. For example, a synthesis could commence with the bromination of benzenesulfonic acid, followed by conversion to 4-bromobenzenesulfonyl chloride. This key intermediate is then reacted with an appropriate amine to form a sulfonamide, which can be subsequently acylated to introduce the acetamide group.
Such multi-step syntheses allow for the systematic construction of molecules with precise functionalities. nih.govsyrris.jp The order of reactions is critical to avoid unwanted side reactions and to ensure the correct regiochemistry. For instance, the introduction of the bromo and sulfonyl chloride groups onto the benzene (B151609) ring is typically performed before the coupling with the amine and subsequent acylation.
Controlled Reaction Conditions for Yield and Purity Optimization
The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are carefully controlled include temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst.
For the N-acylation of sulfonamides, the reaction temperature can significantly influence the rate and selectivity of the reaction. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable conversion. mdpi.com The reaction time is also monitored, often using techniques like thin-layer chromatography (TLC), to determine the point of maximum product formation and to avoid the formation of degradation products. orgsyn.org
The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction kinetics. Aprotic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide are commonly used in these syntheses. commonorganicchemistry.com The selection of a suitable base or catalyst is also crucial. For instance, in the acylation of sulfonamides with acetic anhydride, a catalytic amount of sulfuric acid can lead to excellent yields. nih.gov Similarly, the use of a ZnCl₂ catalyst has been reported for the N-acylation of N-substituted sulfonamides with acetyl chloride. mdpi.com
Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts. d-nb.info
| Parameter | Common Conditions and Considerations |
| Temperature | Can range from room temperature to reflux, depending on the specific reactants and catalysts used. Careful control is necessary to balance reaction rate and selectivity. |
| Reaction Time | Monitored by techniques like TLC to ensure completion of the reaction and to minimize byproduct formation. Can range from a few hours to overnight. |
| Solvent | Aprotic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide are frequently employed to ensure good solubility of reactants and to avoid interference with the reaction. |
| Catalyst/Base | Acid catalysts (e.g., H₂SO₄), Lewis acids (e.g., ZnCl₂), or organic bases (e.g., pyridine, triethylamine) are used to facilitate the reaction. The choice depends on the specific synthetic route. |
| Purification | Recrystallization from a suitable solvent or column chromatography are common methods to obtain the final product in high purity. |
Precursors and Building Blocks
The synthesis of this compound relies on the availability of specific precursors and building blocks that provide the necessary functional groups for the construction of the target molecule.
Utilization of 4-Bromobenzenesulfonyl Chloride as a Key Intermediate
4-Bromobenzenesulfonyl chloride is a cornerstone intermediate in the synthesis of this compound and its derivatives. Its chemical structure features a bromine atom and a sulfonyl chloride group attached to a benzene ring. The sulfonyl chloride group is a highly reactive electrophilic center, making it susceptible to nucleophilic attack by amines and other nucleophiles. libretexts.org This reactivity is the basis for the formation of the sulfonamide bond.
The bromine atom on the aromatic ring also provides a handle for further functionalization through various cross-coupling reactions, although this is more relevant for the synthesis of more complex derivatives rather than the parent acetamide. The IUPAC name for this key intermediate is 4-bromobenzenesulfonyl chloride. nih.gov
Applications of Amines and Other Nucleophiles in Coupling Reactions
Amines are fundamental nucleophiles in the synthesis of sulfonamides. libretexts.org In the context of producing this compound, ammonia or a primary amine is reacted with 4-bromobenzenesulfonyl chloride to form the initial 4-bromobenzenesulfonamide. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide linkage.
Acetamide itself can also act as a nucleophile, directly reacting with 4-bromobenzenesulfonyl chloride to form the target compound, though this is generally a less common approach than the two-step method. The nucleophilicity of the nitrogen atom in acetamide is reduced compared to ammonia or primary amines due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, this direct reaction often requires more forcing conditions or the use of a strong base to deprotonate the acetamide and enhance its nucleophilicity.
Advanced Synthetic Transformations Involving the this compound Scaffold
The this compound framework, characterized by its reactive bromine atom and versatile sulfonamide and acetamide moieties, serves as a valuable platform for a variety of advanced synthetic transformations. These reactions enable the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. Key transformations include palladium-catalyzed cross-coupling reactions, the formation of new carbon-sulfur and carbon-carbon bonds, electrophilic aromatic substitutions, and modifications of the amide group, among others.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the this compound scaffold is well-suited for such transformations. libretexts.org The Suzuki-Miyaura coupling, in particular, is a widely utilized method for creating biaryl structures. yonedalabs.comnih.gov This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov
In a study closely related to the target scaffold, the Suzuki-Miyaura cross-coupling of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide with various vinylboronic acids was investigated. mdpi.com This reaction demonstrates the feasibility of using the brominated benzenesulfonyl moiety as an electrophilic partner in palladium-catalyzed couplings. The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 4-methoxyphenylvinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide | 85 |
| 2 | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 4-(trifluoromethyl)phenylvinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N-(2-acetyl-4-(4-(trifluoromethyl)styryl)phenyl)-4-methylbenzenesulfonamide | 82 |
Table 1: Examples of Suzuki-Miyaura cross-coupling reactions with a structural analog of this compound. mdpi.com
Other significant palladium-catalyzed cross-coupling reactions that could be applied to the this compound scaffold include the Heck reaction, for the formation of carbon-carbon bonds with alkenes, and the Sonogashira coupling, for the formation of carbon-carbon bonds with terminal alkynes. organic-chemistry.orgwikipedia.org The Buchwald-Hartwig amination is another relevant palladium-catalyzed reaction that could be employed for the formation of a carbon-nitrogen bond at the site of the bromine atom. wikipedia.orgacsgcipr.org
C-S and C-C Bond Formations
The formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds are fundamental transformations in organic synthesis. While palladium catalysis is a common approach, other metals, such as copper, have been shown to be effective, particularly in C-S bond formation. researchgate.net Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, can be used to couple aryl halides with thiols to form aryl thioethers. researchgate.net This methodology could be applied to this compound to introduce a variety of sulfur-containing substituents.
The development of C-C bond-forming reactions beyond palladium catalysis is also an active area of research. These methods can offer alternative reactivity and substrate scope.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (EAS) is a classic method for the functionalization of aromatic rings. organic-chemistry.org The existing substituents on the this compound ring, namely the bromine atom and the N-acetylsulfonamide group, will direct incoming electrophiles to specific positions. The N-acetylsulfonamide group is expected to be a meta-director due to its electron-withdrawing nature. Conversely, the bromine atom is an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects would need to be considered in any planned EAS reaction.
Common EAS reactions include Friedel-Crafts acylation and alkylation, nitration, and halogenation. For instance, Friedel-Crafts acylation of N-(4-nitrophenyl)acetamide with benzene in the presence of a strong acid like triflic acid has been shown to proceed in high yield, demonstrating the feasibility of acylating an activated aromatic ring in the presence of an acetamide-bearing deactivating group. nih.gov
| Reactant | Electrophile | Catalyst/Reagent | Product | Yield (%) |
| N-(4-nitrophenyl)acetamide | Benzene | CF₃SO₃H | 4'-Nitro-4-acetylaminobiphenyl | 93 |
Table 2: Example of a Friedel-Crafts reaction on a related acetanilide derivative. nih.gov
Aminolysis and Amidation Reactions
The acetamide group of this compound can undergo aminolysis, which involves the cleavage of the amide bond by an amine. This reaction can be used to deprotect the sulfonamide nitrogen or to exchange the acetyl group for another acyl group. The hydrolysis of the acetamide, a related reaction, can be achieved under acidic or basic conditions to yield the corresponding amine. askfilo.cometsu.edu For example, the hydrolysis of 4-acetamidobenzenesulfonamide using hydrochloric acid followed by neutralization is a standard procedure to remove the acetyl protecting group. askfilo.com
Amidation reactions, conversely, involve the formation of an amide bond. In the context of the this compound scaffold, this could involve the reaction of a derivative, such as 4-bromobenzenesulfonamide, with an acylating agent. More relevantly, the synthesis of derivatives of this compound can be achieved through the amidation of a precursor like 4-bromobenzenesulfonyl chloride with various amines, as demonstrated in the synthesis of a range of acetamidosulfonamide derivatives. d-nb.info
Photocatalytic Approaches in N-Heterospirocycle Synthesis
Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. A derivative of this compound, N-(4-bromobenzenesulfonyl)allylamine, has been successfully employed in the photocatalytic synthesis of β-spirocyclic pyrrolidines. In this transformation, a photocatalyst generates a nitrogen-centered radical which then participates in a cyclization cascade to form the spirocyclic product. While N-(4-bromobenzenesulfonyl)allylamine was found to be less reactive than some other sulfonamides under the optimized conditions, it still provided the desired spirocycle in a modest yield, demonstrating the potential of this scaffold in photocatalytic applications.
| N-allylsulfonamide | Alkene | Photocatalyst | Product | Yield (%) |
| N-(4-bromobenzenesulfonyl)allylamine | 1,1-dicyclopropylethene | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 3b | Modest |
Table 3: Photocatalytic synthesis of a β-spirocyclic pyrrolidine using a derivative of this compound.
Derivatization Strategies for Structural Diversity
The this compound scaffold offers multiple sites for derivatization, allowing for the generation of a diverse library of compounds. As discussed, the bromine atom can be functionalized via palladium-catalyzed cross-coupling reactions. The acetamide group can be hydrolyzed to the free amine, which can then be acylated or alkylated.
Furthermore, the sulfonamide nitrogen can be a point of diversification. A study on the synthesis of acetamidosulfonamide derivatives showcased the reaction of 4-acetamidobenzenesulfonyl chloride with a variety of amines, including benzylamine, piperazine, and others, to generate a library of compounds with diverse substituents on the sulfonamide nitrogen. nih.gov This approach highlights the utility of the sulfonyl chloride precursor for creating structural diversity.
| Amine | Product | Yield (%) |
| Benzylamine | N-(4-(N-benzylsulfamoyl)phenyl)acetamide | 85 |
| N-methylpiperazine | N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | 78 |
| Cyclohexylamine | N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide | 70 |
Table 4: Examples of derivatization at the sulfonamide nitrogen starting from 4-acetamidobenzenesulfonyl chloride. nih.gov
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are instrumental in confirming the presence of specific functional groups and mapping the connectivity of atoms within N-(4-bromobenzenesulfonyl)acetamide.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound and related structures, key absorptions are observed for the N-H, C=O, and SO2 groups. In a similar compound, N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide, characteristic IR peaks were observed at 3328 and 3273 cm⁻¹ (N-H stretching), 1694 cm⁻¹ (C=O stretching), 1596 and 1539 cm⁻¹ (aromatic C=C stretching), and 1312 and 1147 cm⁻¹ (asymmetric and symmetric SO2 stretching, respectively). nih.gov For N-(4-(N-phenethylsulfamoyl)phenyl)acetamide, the IR absorbances were noted at 3325 and 3273 cm⁻¹ (N-H), 1677 cm⁻¹ (C=O), 1592 and 1530 cm⁻¹ (aromatic), and 1318 and 1152 cm⁻¹ (SO2). nih.gov
Table 1: FT-IR Spectral Data for Related Acetamide (B32628) Derivatives
| Functional Group | N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide (cm⁻¹) nih.gov | N-(4-(N-phenethylsulfamoyl)phenyl)acetamide (cm⁻¹) nih.gov |
|---|---|---|
| N-H Stretch | 3328, 3273 | 3325, 3273 |
| C=O Stretch | 1694 | 1677 |
| Aromatic C=C Stretch | 1596, 1539 | 1592, 1530 |
| Asymmetric SO₂ Stretch | 1312 | 1318 |
| Symmetric SO₂ Stretch | 1147 | 1152 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²D NMR)
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
In the ¹H NMR spectrum of the related compound N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide, the following signals were observed (in DMSO-d₆): a singlet at δ 2.07 ppm corresponding to the three protons of the acetyl methyl group (CH₃CO), a multiplet between δ 0.90-1.60 ppm for the ten protons of the cyclohexyl ring, a broad singlet at δ 2.86 ppm for the CHN proton, a doublet at δ 7.47 ppm for the NHSO₂ proton, a singlet at δ 7.72 ppm for the four aromatic protons, and a singlet at δ 10.30 ppm for the amide proton (NHCO). nih.gov
The ¹³C NMR spectrum of the same compound showed signals at δ 24.1, 24.4, 24.9, 33.3, and 52.1 ppm for the cyclohexyl carbons, δ 24.4 ppm for the acetyl methyl carbon, and δ 118.7, 127.4, 136.0, and 142.5 ppm for the aromatic carbons, with the carbonyl carbon appearing at δ 169.1 ppm. nih.gov
For another related compound, N-(4-(N-phenethylsulfamoyl)phenyl)acetamide, the ¹H NMR spectrum (in DMSO-d₆) displayed a singlet at δ 2.04 (CH₃CO), a triplet at δ 2.60 (CH₂Ph), a quartet at δ 2.88 (CH₂N), a multiplet between δ 7.02-7.25 (aromatic protons of the phenethyl group), a doublet at δ 7.49 (NHSO₂), a singlet at δ 7.65 (four aromatic protons of the main ring), and a singlet at δ 10.36 (NHCO). nih.gov Its ¹³C NMR spectrum showed signals at δ 24.2 (CH₃CO), 35.4 and 44.4 (phenethyl CH₂ groups), and a series of aromatic signals at δ 119.6, 126.8, 128.1, 128.8, 129.0, 134.4, 138.9, and 142.7, with the carbonyl carbon at δ 170.7 ppm. nih.gov
Table 2: ¹H NMR Spectral Data for Related Acetamide Derivatives (300 MHz, DMSO-d₆)
| Protons | N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide (δ ppm) nih.gov | N-(4-(N-phenethylsulfamoyl)phenyl)acetamide (δ ppm) nih.gov |
|---|---|---|
| CH₃CO | 2.07 (s, 3H) | 2.04 (s, 3H) |
| Cyclohexyl CH₂ | 0.90-1.60 (m, 10H) | - |
| CHN | 2.86 (br s, 1H) | - |
| CH₂Ph | - | 2.60 (t, 2H) |
| CH₂N | - | 2.88 (q, 2H) |
| ArH (phenethyl) | - | 7.02-7.25 (m, 5H) |
| NHSO₂ | 7.47 (d, 1H) | 7.49 (d, 1H) |
| ArH | 7.72 (s, 4H) | 7.65 (s, 4H) |
| NHCO | 10.30 (s, 1H) | 10.36 (s, 1H) |
Table 3: ¹³C NMR Spectral Data for Related Acetamide Derivatives (75 MHz, DMSO-d₆)
| Carbon | N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide (δ ppm) nih.gov | N-(4-(N-phenethylsulfamoyl)phenyl)acetamide (δ ppm) nih.gov |
|---|---|---|
| CH₃CO | 24.4 | 24.2 |
| Cyclohexyl | 24.1, 24.9, 33.3, 52.1 | - |
| Phenethyl CH₂ | - | 35.4, 44.4 |
| Aromatic | 118.7, 127.4, 136.0, 142.5 | 119.6, 126.8, 128.1, 128.8, 129.0, 134.4, 138.9, 142.7 |
| C=O | 169.1 | 170.7 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum of the closely related N-(4-bromophenyl)acetamide shows a molecular ion peak corresponding to its molecular weight. nist.gov Similarly, for this compound, mass spectrometry would confirm the molecular weight and provide evidence of the compound's elemental composition through isotopic patterns, particularly of the bromine atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Crystallographic Investigations
Crystallographic techniques, particularly single crystal X-ray diffraction, provide the most definitive three-dimensional structural information.
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of study for sulfonamides and acetamides. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.
While no specific polymorphism studies on this compound have been reported, the phenomenon is well-documented in related molecules. For instance, a new polymorph of N-(4-bromophenyl)acetamide was identified at 173 K, crystallizing in the monoclinic space group P2₁/c. nih.gov This is in contrast to its previously reported room-temperature structure, which crystallizes in the orthorhombic space group Pna2₁. nih.gov The existence of polymorphism in this closely related acetamide suggests that this compound may also exhibit different crystalline forms under varying crystallization conditions. The specific polymorph obtained can be influenced by factors such as solvent, temperature, and pressure during crystallization.
The study of polymorphism is crucial as the arrangement of molecules in the crystal lattice dictates the intermolecular interactions, which in turn influence the macroscopic properties of the compound.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
The molecular structure of this compound, featuring a sulfonamide group, an acetamide moiety, and a bromophenyl ring, provides multiple sites for various intermolecular interactions that govern its crystal packing.
Hydrogen Bonding: The most prominent intermolecular interaction expected in the crystal structure of this compound is the hydrogen bond. The N-H group of the sulfonamide and the C=O group of the acetamide are excellent hydrogen bond donors and acceptors, respectively. In the crystal structures of many related sulfonamides and acetamides, molecules are linked by N-H···O hydrogen bonds, often forming chains or dimers. nih.govresearchgate.net For example, in the monoclinic polymorph of N-(4-bromophenyl)acetamide , molecules are linked by N-H···O hydrogen bonds, forming chains along the cymitquimica.com direction. nih.gov Similarly, in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , intermolecular N-H···O hydrogen bonds link the molecules into infinite chains. nih.gov
A detailed look at the hydrogen bonding in a related sulfonamide is presented in the table below:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1···O3 | 0.86 | 1.94 | 2.791(3) | 172 |
| N2-H2···O2 | 0.86 | 2.24 | 2.998(3) | 147 |
| N2-H2···O3 | 0.86 | 2.64 | 3.351(3) | 141 |
| Data from the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide nih.gov |
Hirshfeld Surface Analysis for Molecular Assembly
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified.
While a Hirshfeld surface analysis for this compound is not available, an analysis of the closely related 4-bromo-N-(propylcarbamoyl)benzenesulfonamide provides significant insights into the expected molecular assembly. nih.gov The Hirshfeld surface of this compound confirms that hydrogen bonding is a dominant feature in the crystal packing. nih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. For 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , the major contacts and their contributions to the Hirshfeld surface are summarized below:
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 39.4 |
| O···H/H···O | 25.8 |
| Br···H/H···Br | 12.2 |
| C···H/H···C | 9.8 |
| Data from the Hirshfeld surface analysis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide nih.gov |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the intricate details of molecular structures and their inherent electronic characteristics.
Density Functional Theory (DFT) Studies for Optimized Structures and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(4-bromobenzenesulfonyl)acetamide, DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-31G(d,p), LANL2DZ), are used to determine the optimized molecular geometry and other electronic properties. researchgate.netnih.gov These calculations help in understanding the molecule's stability and reactivity. nih.gov The optimized structure provides the foundation for further analysis of the molecule's behavior.
Analysis of HOMO-LUMO Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant parameter. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For instance, a related acetamide (B32628) derivative was found to have a small HOMO-LUMO energy gap, suggesting it is chemically reactive. nih.gov
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available for this compound |
| LUMO | Data not available for this compound |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. dtic.mil The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. dtic.mil This analysis helps in understanding intermolecular interactions. dtic.milnih.gov For substituted benzenes, the pattern of the electrostatic potential can vary significantly with different substituents, influencing their noncovalent interactions. dtic.mil
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
Natural Bond Orbital (NBO) analysis provides insights into the interactions between filled and vacant orbitals within a molecule, revealing information about hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.netmaterialsciencejournal.org This analysis examines the transfer of electron density between orbitals, such as from a lone pair (n) to an antibonding orbital (σ* or π*). materialsciencejournal.org Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom, offering a more accurate representation than other methods like Mulliken population analysis. mdpi.com These analyses are crucial for understanding the nature of chemical bonds and intermolecular interactions. nih.govresearchgate.net
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which are indicative of chemical bonds and lone pairs of electrons. arxiv.orgaps.org It provides a clear picture of the electron distribution within a molecule, helping to understand bonding patterns. arizona.edu The ELF is particularly useful for characterizing the nature of chemical bonds in various materials and molecules. researcher.life The Localized Orbital Locator (LOL) is another function that provides similar information about electron localization. Together, ELF and LOL offer a detailed description of the electronic structure, which is essential for predicting chemical reactivity.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions within and between molecules. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This method allows for the characterization of different types of interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The resulting 3D visualization provides a clear and intuitive representation of these weak interactions, which are crucial for understanding molecular recognition and supramolecular chemistry.
Molecular Modeling and Dynamics Simulations
No specific molecular docking studies for this compound are available in the reviewed literature.
There is no published data on the predicted binding modes or affinities of this compound with any biological target.
Specific molecular dynamics simulations to assess the conformational stability of this compound have not been reported.
No reverse docking studies have been published to identify potential biological targets for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
The development of QSAR models specifically for the activity prediction of this compound is not documented.
Medicinal Chemistry and Biological Activity Studies Mechanistic Focus
Enzyme Inhibition Mechanisms
The sulfonamide functional group (-SO₂NH-) is a cornerstone in drug design, largely due to its ability to mimic a transition state or bind to key residues within an enzyme's active site. pexacy.comnih.gov Sulfonamides are synthetic antimicrobial agents that are effective against a wide range of bacteria. nih.gov Their primary mode of action involves interfering with the synthesis of folic acid, which is essential for bacterial DNA synthesis and growth. nih.gov Beyond their antibacterial roles, sulfonamide derivatives have been developed as inhibitors for a variety of enzymes, including carbonic anhydrases, proteases, and kinases, finding applications as diuretics, hypoglycemics, and anticancer agents. pexacy.com The acidity of the sulfonamide proton and the tetrahedral geometry of the sulfur atom are critical features that allow these compounds to engage in specific, high-affinity interactions with enzyme targets. pexacy.com
Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the enzyme's natural substrate, binds to the active site and prevents the substrate from binding. brainly.com This type of inhibition is reversible, and its effect can be overcome by increasing the concentration of the substrate. brainly.com
The classic example of competitive inhibition by sulfonamides is their antibacterial action. drugbank.com In many bacteria, the enzyme dihydropteroate (B1496061) synthetase catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine (B1203161) precursor to synthesize dihydropteroic acid, a key intermediate in the folic acid pathway. nih.govdrugbank.com Sulfonamides, including derivatives like sulfanilamide, are structural analogs of PABA. nih.govumd.edu This structural mimicry allows them to bind to the active site of dihydropteroate synthetase, competitively blocking access for PABA and thereby halting folic acid production. nih.govdrugbank.comjuniperpublishers.com This bacteriostatic effect stops the growth and replication of the bacteria. brainly.com
Theoretically, N-(4-bromobenzenesulfonyl)acetamide could act as a competitive inhibitor if its structure is complementary to the active site of a specific enzyme, allowing it to compete with the natural substrate. The binding is often stabilized by non-covalent interactions such as hydrogen bonds and ionic interactions. youtube.com
Table 1: Examples of Sulfonamide Derivatives and Their Enzyme Inhibition Data This table presents data for various sulfonamide derivatives as examples of enzyme inhibition, as specific data for this compound is not available.
| Inhibitor | Target Enzyme | Inhibition Type | Inhibition Value (KI / IC50) |
|---|---|---|---|
| Acetazolamide (AAZ) | Carbonic Anhydrase II (hCA II) | Non-competitive | KI: 12 nM |
| Ethoxzolamide (EZA) | Carbonic Anhydrase (V. cholerae) | - | KI: 30 nM |
| Dorzolamide (DZA) | Carbonic Anhydrase II (hCA II) | - | KI: 0.18 nM |
| Brinzolamide (BRZ) | Carbonic Anhydrase II (hCA II) | - | KI: 3.1 nM |
| YM-2 (a sulfonamide derivative) | Urease | - | IC50: 1.90 ± 0.02 μM rsc.org |
In non-competitive inhibition, the inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site. A key characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Certain primary sulfonamides have been shown to act as non-competitive inhibitors of carbonic anhydrase. nih.gov For instance, while N-methylated sulfonamides can act as competitive inhibitors, their primary sulfonamide counterparts, like acetazolamide, often exhibit non-competitive inhibition against this enzyme class. nih.gov The inhibitor binds to a site near the catalytically essential zinc ion in the active site, but not directly in a way that competes with the substrate, altering the enzyme's turnover rate (Vmax) without affecting its substrate binding affinity (Km).
Uncompetitive inhibition is a less common mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition becomes more effective at higher substrate concentrations because the formation of the ES complex is a prerequisite for the inhibitor's binding. The binding of the inhibitor to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex, preventing the conversion of the substrate to the product. While this mechanism is well-characterized in enzymology, specific examples of sulfonamide derivatives, including this compound, acting purely through an uncompetitive mechanism are not prominently documented in the reviewed literature.
Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme, which can be reversed. juniperpublishers.com The inhibitor can bind and dissociate from the enzyme, allowing the enzyme to regain its activity once the inhibitor is removed. juniperpublishers.com Competitive, non-competitive, and uncompetitive inhibition are all forms of reversible inhibition.
The majority of sulfonamide drugs function as reversible inhibitors. juniperpublishers.comjuniperpublishers.com Their action as competitive inhibitors of dihydropteroate synthetase, for example, is based on reversible binding to the active site. juniperpublishers.com This reversibility is a crucial aspect of their pharmacological profile.
Irreversible inhibition occurs when an inhibitor binds to an enzyme, often through the formation of a strong covalent bond, and permanently inactivates it. The restoration of enzyme activity requires the synthesis of new enzyme molecules.
While less common for the sulfonamide class, examples of irreversible inhibition exist. Certain N-substituted sulfonamides, such as N-hydroxy-N-methyl-substituted derivatives, have been designed as model irreversible inhibitors of carbonic anhydrase. nih.gov Another relevant example involves proton pump inhibitors like omeprazole (B731). Although a benzimidazole (B57391) derivative, omeprazole is a prodrug that, under acidic conditions, rearranges to form a reactive sulfonamide intermediate. wikipedia.org This sulfonamide then covalently binds to a cysteine residue on the H+/K+-ATPase (proton pump), leading to its irreversible inactivation. wikipedia.org This mechanism, often termed suicide inhibition, involves the enzyme's own catalytic action converting a substrate-like inhibitor into a reactive form that covalently modifies the enzyme.
Specific Enzyme Targets (e.g., Urease, Carbonic Anhydrase, Histone Deacetylase (HDAC6), 5-Lipoxygenase, Mcl-1)
Urease:
Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a key strategy for the eradication of this bacterium. While direct studies on this compound are not available, related sulfonamide-acetamide derivatives have shown significant anti-urease activity. For instance, a series of sulfonamide-1,2,3-triazole-acetamide derivatives were designed and synthesized, demonstrating potent urease inhibition. nih.govnih.gov All tested compounds in this series exhibited greater potency than the standard inhibitor thiourea. nih.govnih.gov The most active compounds were N-phenylacetamide derivatives, with substitutions on the phenyl ring influencing activity. nih.govnih.gov
Carbonic Anhydrase:
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. nih.gov Sulfonamides are a well-established class of CA inhibitors. nih.gov Research on novel sulfonyl semicarbazides, which share structural similarities with this compound, has shown potent inhibition of several human CA isoforms (hCA I, II, IX, and XII). nih.gov These compounds displayed subnanomolar affinity for hCA XII, a transmembrane isoform associated with tumors. nih.gov
Histone Deacetylase (HDAC6):
Histone deacetylase 6 (HDAC6) is a zinc-dependent deacetylase that plays a crucial role in cell motility, protein degradation, and stress responses. Its inhibition is a promising therapeutic strategy for cancer and neurodegenerative diseases. wikipedia.orgebi.ac.uk While direct data on this compound is absent, the development of selective HDAC6 inhibitors has often incorporated sulfonamide and hydroxamic acid moieties as zinc-binding groups. wikipedia.orgmdpi.com For example, novel benzohydroxamate-based inhibitors have demonstrated high HDAC6 inhibitory activity and selectivity. mdpi.com
5-Lipoxygenase:
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma and allergic reactions. ekb.eg Benzenesulfonamide derivatives have been explored as 5-lipoxygenase inhibitors. researchgate.net For example, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were identified as potent and selective inhibitors of 12-lipoxygenase, a related enzyme. nih.gov
Mcl-1:
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and a critical survival factor for many cancer cells. mdpi.comnih.gov Overexpression of Mcl-1 is associated with tumor progression and resistance to chemotherapy. nih.gov While specific data for this compound is not available, research on related scaffolds provides insights. In a study on difuryl-triazine-based Mcl-1 inhibitors, a "sulphur-acetamide chain" was utilized as a linker, although it did not show direct interactions with the Mcl-1 protein itself. mdpi.com This suggests the core structure can serve as a scaffold for presenting pharmacophoric groups that do interact with the target.
Molecular Interactions at Enzyme Active Sites (e.g., coordination with zinc ion, hydrogen bonding, hydrophobic interactions)
The inhibitory activity of this compound derivatives against metalloenzymes like urease, carbonic anhydrase, and HDACs often involves key molecular interactions within the enzyme's active site.
For urease inhibitors based on the acetamide-sulfonamide scaffold, molecular docking studies have suggested that these mechanism-based inhibitors bind within the active site through electrostatic interactions with the nickel ions and form hydrogen bonds with surrounding amino acid residues.
In the case of carbonic anhydrase inhibitors , the sulfonamide moiety is a critical pharmacophore that coordinates with the zinc ion in the active site. This interaction is a hallmark of this class of inhibitors.
For HDAC6 inhibitors , hydroxamate-based compounds, which can be considered related to the acetamide (B32628) functionality, chelate the active site zinc ion. pharmacy180.com This coordination is a primary mechanism of their inhibitory action.
Regarding Mcl-1 inhibitors , structure-activity relationship studies on related compounds have highlighted the importance of specific interactions. For example, in a series of difuryl-triazine-based inhibitors, hydrogen bonding with Arginine 263 (Arg 263) in the BH3-binding groove of Mcl-1 was found to be crucial for binding. mdpi.com While the sulphur-acetamide linker in these analogs did not directly interact with the protein, it played a role in positioning the groups that did. mdpi.com
Disruption of Protein-Protein Interactions
The inhibition of Mcl-1 by small molecules is a prime example of disrupting protein-protein interactions (PPIs). Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins like Bak and Bim. mdpi.com Small molecule inhibitors are designed to fit into the BH3-binding groove of Mcl-1, thereby preventing this interaction and freeing the pro-apoptotic proteins to initiate cell death. While this compound itself has not been documented as a PPI disruptor, its core structure is present in scaffolds of compounds designed for this purpose, such as certain Mcl-1 inhibitors. mdpi.com
Receptor Antagonism and Agonism (Mechanistic Aspects)
Chemerin Receptor Antagonism
Chemerin is a chemoattractant protein that binds to the G protein-coupled receptor CMKLR1 (ChemR23), playing a role in inflammation and immune responses. nih.govacs.orgslideshare.net Antagonists of this receptor are of interest for treating inflammatory conditions. slideshare.net While there is no direct evidence of this compound acting as a chemerin receptor antagonist, research on related sulfonamide derivatives provides some context. For example, a 5-sulfonylthiouracil derivative was identified as a competitive antagonist of CMKLR1. nih.govacs.org Molecular docking studies of this antagonist suggested that it binds orthosterically within the receptor's binding pocket. nih.govacs.org
Angiotensin II AT1/AT2 Receptor Antagonism (for related compounds)
The renin-angiotensin system is a critical regulator of blood pressure, and angiotensin II receptor blockers (ARBs) are widely used antihypertensive drugs. mayoclinic.org These drugs primarily target the AT1 receptor. mayoclinic.org N-substituted acyl sulfonamides have been designed and synthesized as potent and selective non-peptide angiotensin II receptor antagonists. nih.gov In one study, the replacement of a carboxylic acid group with an acyl sulfonamide moiety not only enhanced the potency for the AT1 receptor but also significantly increased the potency for the AT2 receptor. nih.gov This indicates that the sulfonamide group can play a crucial role in the affinity and selectivity of these compounds for angiotensin receptors.
Structure-Activity Relationships (SAR) in Derivative Design
The design of derivatives based on the this compound scaffold has been guided by structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.
For urease inhibitors , SAR studies on sulfonamide-1,2,3-triazole-acetamide derivatives revealed several key findings:
N-phenylacetamide derivatives were generally the most potent. nih.govnih.gov
The nature and position of substituents on the N-phenyl ring significantly influenced activity. For instance, with 4-substituted compounds, the order of activity was methoxy (B1213986) > chloro > methyl > fluoro > ethyl. nih.gov
The presence of methylene (B1212753) groups between the acetamide and the phenyl ring led to a decrease in anti-urease activity. nih.gov
In the context of angiotensin II receptor antagonists , the incorporation of an acyl sulfonamide group in place of a carboxylic acid was shown to enhance AT1 potency and markedly increase AT2 potency. nih.gov
A quantitative structure-activity relationship (QSAR) study on a series of acetamidosulfonamide derivatives for their antioxidant activity revealed that the presence of an ethylene (B1197577) group connected to a pyridine (B92270) ring contributed significantly to their antioxidant properties. [PDF]
Impact of Substituents on Biological Potency and Selectivity
The biological potency and selectivity of compounds based on the N-benzenesulfonyl)acetamide scaffold are significantly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies on various derivatives have provided valuable insights into optimizing their therapeutic potential.
For instance, in a series of N-(benzene sulfonyl)acetamide derivatives designed as multi-target inhibitors for inflammation and pain, the substituents on the benzene (B151609) ring played a crucial role in their inhibitory activities against COX-2, 5-LOX, and TRPV1. nih.gov Similarly, studies on aryl acetamide triazolopyridazines revealed that substitutions on the aryl tail group, particularly electron-withdrawing groups, and specific substitution patterns like the 3,4-dichloro substitution, led to a significant increase in potency against Cryptosporidium. nih.gov The addition of a 4-chloro or 4-alkynyl group resulted in a roughly 25-fold increase in potency compared to the unsubstituted analog. nih.gov
In the case of benzenesulphonamide derivatives, the nature of the substituent on the sulphonamide nitrogen and the aromatic ring affects their antimicrobial and anti-inflammatory activities. For example, p-toluenesulphonamide derivatives were found to possess better antimicrobial properties than their benzenesulphonamide counterparts. frontiersin.org
The following table summarizes the impact of different substituents on the biological activity of related acetamide and sulfonamide derivatives:
| Scaffold | Substituent Modification | Impact on Biological Activity | Reference |
| N-(benzene sulfonyl)acetamide | Varied substituents on the benzene ring | Modulated inhibitory activity against COX-2, 5-LOX, and TRPV1 | nih.gov |
| Aryl acetamide triazolopyridazine | 3,4-dichloro substitution on the aryl tail group | Synergistic effect, improved potency | nih.gov |
| Aryl acetamide triazolopyridazine | 4-chloro or 4-alkynyl substitution on the aryl tail group | ~25-fold increase in potency | nih.gov |
| Benzenesulphonamide | p-toluene group vs. benzene group | p-toluenesulphonamide derivatives showed better antimicrobial properties | frontiersin.org |
These findings underscore the importance of substituent effects in the rational design of this compound analogs with enhanced biological profiles.
Design Principles for Novel Scaffolds
The design of novel scaffolds based on N-arylsulfonylacetamides is guided by principles aimed at enhancing biological activity, improving pharmacokinetic properties, and targeting specific molecular pathways. A common strategy involves the synthesis of hybrid molecules that combine the sulfonamide or acetamide moiety with other pharmacologically active heterocycles. nih.govnih.gov
One approach involves the N-sulfonylation of various amines with 4-acetamidobenzenesulfonyl chloride to generate a library of sulfonamides. nih.gov This allows for the exploration of a wide range of chemical diversity and the identification of compounds with desired biological activities, such as antioxidant or antimicrobial effects. nih.govresearchgate.net Another strategy focuses on creating derivatives of existing drugs to improve their properties. For example, novel sulfonanilide derivatives have been designed based on the structure of N-(4-Nitro-2-phenoxy-phenyl)methane-sulfonamide (nimesulide) to enhance anti-inflammatory and analgesic activity with reduced side effects. google.com
The concept of bioisosteric replacement is also a key design principle. nih.gov This involves substituting a functional group with another that has similar physical and chemical properties, with the goal of improving the compound's activity or metabolic stability. For instance, the amide bond in a lead compound might be replaced with a 1,2,4-oxadiazole (B8745197) or a urea (B33335) moiety to create novel analogs with potentially improved pharmacokinetic profiles. nih.gov
The synthesis of N-substituted 4-biphenyl acetamide derivatives is another example of scaffold design, where the biphenyl (B1667301) acetic acid core is condensed with various amines to produce a range of compounds for biological evaluation. researchgate.net
Conformation-Activity Relationships
The three-dimensional conformation of N-arylsulfonylacetamide derivatives plays a critical role in their biological activity. The spatial arrangement of the molecule, including the rotational freedom around key chemical bonds, determines how it interacts with its biological target.
The conformation of the sulfonamide group is also crucial. In a study of N-[4-(4-Chlorobenzenesulfonamido)phenylsulfonyl]acetamide, X-ray crystallography revealed that the molecule adopts an approximate U-shape, with the C-S-N-C conformations being gauche. researchgate.net This specific conformation allows for the formation of intermolecular hydrogen bonds, leading to the formation of dimers and layered structures in the crystal lattice. researchgate.net
Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental techniques like NMR spectroscopy to understand the conformational preferences of these molecules. scielo.br For N-benzyl-N-(furan-2-ylmethyl) acetamide, a combination of NMR and DFT studies revealed a hindered cis-trans rotational equilibrium in solution, with nine stable conformations predicted. scielo.br The understanding of these conformational equilibria is essential for rationalizing the structure-activity relationships and for designing new analogs with optimized target engagement.
Investigation of Biological Effects (Mechanistic Pathways)
Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. Research in this area focuses on identifying the specific cellular pathways and molecular targets that are modulated by these compounds.
Induction of Apoptosis and Caspase Activation (for related compounds)
While direct studies on this compound are limited, research on related sulfonamide derivatives suggests that the induction of apoptosis, or programmed cell death, is a potential mechanism of their anticancer activity.
Caspases, a family of cysteine proteases, are central to the execution of apoptosis. The activation of specific caspases can be triggered by various stimuli, leading to a cascade of events that dismantle the cell in a controlled manner. For instance, a novel aminobenzenesulfonamide derivative has been shown to induce apoptosis in colorectal cancer cells. This process was associated with the activation of caspases, suggesting that the compound triggers the apoptotic pathway.
In human gingival fibroblasts, a bacterial surface protein was found to activate caspase-4, an inflammatory caspase, leading to pyroptosis, a form of programmed cell death. nih.gov This activation was mediated by cathepsin G, highlighting a specific pathway for caspase activation. nih.gov While distinct from classical apoptosis, this demonstrates that caspase activation is a key event in certain forms of cell death induced by external stimuli.
The activation of caspases is not always linked to cell death. In T lymphocytes, stimulation can lead to the processing and activation of caspase-3 and other downstream caspases in viable, proliferating cells, suggesting a role for these enzymes in lymphocyte activation.
Modulation of Cellular Pathways
This compound and its analogs can exert their biological effects by modulating various cellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, controlling fundamental cellular processes such as growth, proliferation, and survival. nih.gov
A structurally related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259 ,763), has been shown to modulate the immune response to tumors. nih.gov This compound augmented the response of lymphocytes from tumor-primed animals to syngeneic tumor cells and enhanced the inhibitory effects of macrophages on tumor cell growth in vitro. nih.gov These effects suggest that the compound interacts with and modulates signaling pathways within immune cells, leading to an enhanced anti-tumor response.
The specific pathways modulated by these compounds can vary depending on the cell type and the specific chemical structure of the analog. Identifying these pathways is a key area of research, as it can provide insights into the compound's mechanism of action and potential therapeutic applications.
Mechanism of Action in Antimicrobial Contexts (for related compounds)
The antimicrobial activity of sulfonamide-based compounds, a class to which this compound belongs, is generally attributed to their ability to interfere with the folic acid synthesis pathway in microorganisms.
In many bacteria, folic acid is an essential nutrient that they must synthesize themselves. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes a crucial step in the synthesis of dihydrofolic acid, a precursor to folic acid. By blocking this enzyme, sulfonamides prevent the production of folic acid, which is necessary for the synthesis of nucleotides and, consequently, DNA and RNA. This inhibition of nucleic acid synthesis ultimately halts bacterial growth and replication.
Recent studies on novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have also demonstrated significant antibacterial and antibiofilm activity. nih.gov Molecular docking studies of these compounds suggest that they may act by inhibiting bacterial kinases and DNA gyrases, indicating that acetamide derivatives can have multiple antimicrobial mechanisms of action. nih.gov The ability to disrupt biofilms is particularly important, as biofilms are a major contributor to antibiotic resistance. nih.gov
Future Research Directions and Potential Applications
Exploration of N-(4-bromobenzenesulfonyl)acetamide as a Versatile Synthetic Intermediate
The this compound structure contains several reactive sites that make it an attractive starting material for the synthesis of more complex molecules. The bromine atom on the phenyl ring is a key functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of novel compounds.
Furthermore, the acetamide (B32628) group can be hydrolyzed to reveal a primary amine, which can then be modified through various chemical transformations. This versatility makes this compound a valuable building block for the synthesis of new heterocyclic compounds, which are known to be prevalent in many biologically active molecules. For instance, derivatives of similar N-acyl-α-amino acids have been used to create novel 1,3-oxazoles and 2-acylamino ketones researchgate.net. The development of efficient synthetic routes utilizing this compound will be crucial for exploring its full potential.
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the structural and electronic properties of this compound is essential for its rational application in materials and drug design. Advanced spectroscopic techniques, including multidimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry, can provide detailed insights into its molecular structure and conformation mdpi.comnih.gov.
Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing information on molecular orbitals, electrostatic potential, and bond characteristics. For example, crystallographic studies on the related compound N-(4-Bromo-phenyl-sulfon-yl)-2,2,2-tri-methyl-acetamide have revealed a dihedral angle of 82.8 (1)° between the benzene (B151609) ring and the SO(2)-NH-CO-C group nih.gov. Similar computational and crystallographic analyses of this compound would be invaluable. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed for derivatives of this scaffold to predict their biological activities and guide the synthesis of more potent compounds nih.govresearchgate.net.
Rational Design of Novel Bioactive Compounds Based on the this compound Scaffold
The this compound scaffold possesses structural features that are common in many known bioactive molecules, suggesting its potential as a template for the design of new therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a variety of drugs, including antibacterial, anti-inflammatory, and diuretic agents.
The rational design of new compounds could involve modifying the scaffold at different positions to optimize its interaction with specific biological targets. For example, replacing the bromine atom with other functional groups could modulate the compound's lipophilicity and electronic properties, potentially enhancing its efficacy and pharmacokinetic profile. Research on N-(benzenesulfonyl)acetamide derivatives has already led to the discovery of potent inhibitors of COX-2, 5-LOX, and TRPV1, which are important targets for anti-inflammatory and analgesic drugs nih.gov. Similarly, derivatives of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have been synthesized and evaluated as antimicrobial and antibiofilm agents mdpi.com. These studies provide a strong rationale for the exploration of the this compound scaffold in drug discovery.
Investigation of New Biological Targets and Pathways
Future research should also focus on identifying and validating new biological targets for compounds derived from the this compound scaffold. High-throughput screening of derivative libraries against a wide range of biological targets could uncover novel activities.
For instance, given the antimicrobial and anticancer activities observed in structurally similar compounds, it would be logical to investigate the potential of this compound derivatives against various pathogens and cancer cell lines researchgate.net. Moreover, the use of activity-based protein profiling (ABPP) could help to identify the specific enzymes and pathways that are modulated by these compounds, providing a deeper understanding of their mechanism of action and potentially revealing new therapeutic opportunities nih.gov. The evaluation of a novel boron-conjugated 4-iodophenylbutanamide in boron neutron capture therapy for glioma also suggests that derivatives of this scaffold could be explored for novel cancer treatment modalities mdpi.com.
Q & A
Q. What are the optimal synthetic routes and characterization methods for N-(4-bromobenzenesulfonyl)acetamide?
Methodological Answer: The synthesis involves sulfonylation of acetamide with 4-bromobenzenesulfonyl chloride under anhydrous conditions. Key steps include:
- Reaction Conditions : Use dichloromethane (DCM) as a solvent, maintain temperatures between 0–5°C during sulfonylation, and employ triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
- Characterization :
Q. How should researchers handle stability and storage of this compound?
Methodological Answer:
Q. Which analytical techniques are critical for distinguishing this compound from structurally similar derivatives?
Methodological Answer:
- XRD : Resolve structural ambiguities (e.g., differentiate from N-(4-chlorophenyl) analogs via Br···π interactions in crystal packing) .
- TLC/MS Cross-Validation : Use ethyl acetate/hexane (3:7) for TLC (R ≈ 0.4) and compare with MS fragmentation patterns .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Sulfonamide Reactivity : The sulfonyl group acts as a hydrogen-bond acceptor, targeting enzyme active sites (e.g., carbonic anhydrase). Use molecular docking (AutoDock Vina) to simulate binding, focusing on interactions with Zn-containing active sites .
- Kinetic Studies : Perform stopped-flow spectroscopy to measure inhibition constants () under varying pH (6.5–8.0) .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
Q. What advanced strategies optimize its use in multi-step organic syntheses (e.g., as a sulfonylation agent)?
Methodological Answer:
- Chemoselectivity : Activate the sulfonyl group with NaH in DMF for selective reactions with amines over alcohols .
- Scale-Up : Employ flow chemistry (microreactors) to enhance yield (>85%) and reduce side products (e.g., diaryl sulfones) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
